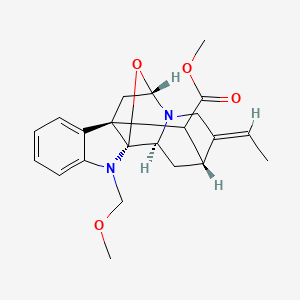

N1-Methoxymethyl picrinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19?,21-,22-/m0/s1 |

InChI Key |

FGSDKFHHOWCXOD-OPTQDJKLSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of N1-Methoxymethyl picrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, belongs to the picrinine class of compounds. While direct pharmacological studies on N1-Methoxymethyl picrinine are limited, extensive research on the total alkaloid extracts of Alstonia scholaris and related picrinine-type alkaloids provides significant insights into its probable mechanism of action. This technical guide synthesizes the available preclinical data, focusing on the anti-inflammatory and immunomodulatory pathways likely modulated by this compound. The primary mechanism appears to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). This document provides a comprehensive overview of the current understanding, including quantitative data from related compounds, detailed experimental methodologies, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

Alstonia scholaris has a long history of use in traditional medicine for treating a variety of ailments, including respiratory and inflammatory disorders.[1][2][3] Phytochemical investigations have identified a rich diversity of indole alkaloids as the major bioactive constituents.[2][4][5] Among these, this compound is a notable member of the picrinine family of alkaloids.[5] While specific studies on this compound are not extensively available, the consistent pharmacological profile of the total alkaloid (TA) fraction and isolated congeners from A. scholaris allows for a well-grounded hypothesis regarding its mechanism of action.[1][2][6][7]

This guide consolidates the existing evidence to present a detailed technical overview of the putative mechanism of action of this compound, primarily focusing on its anti-inflammatory properties.

Core Mechanism of Action: Anti-inflammatory Activity

The predominant therapeutic potential of alkaloids isolated from Alstonia scholaris lies in their anti-inflammatory and analgesic effects.[1][6] The mechanism is believed to be centered on the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Studies on the alkaloid fraction of A. scholaris have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX.[1][6] This dual inhibition is a sought-after characteristic in anti-inflammatory drug development as it may offer a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.

A related alkaloid, (±)-scholarisine II, also isolated from A. scholaris, has been shown to selectively inhibit the inducible COX-2 enzyme over the constitutive COX-1, and it also markedly inhibits 5-LOX.[6] Picrinine, the parent compound of this compound, has been specifically noted for its anti-inflammatory effects mediated through the inhibition of 5-lipoxygenase.[8] Given the structural similarity, it is highly probable that this compound shares this inhibitory activity.

Quantitative Data on Related Alkaloids

While specific IC50 values for this compound are not available in the current literature, the following table summarizes the inhibitory activities of other relevant alkaloids and extracts from A. scholaris.

| Compound/Extract | Target | IC50 Value (µM) | Source |

| (±)-Scholarisine II | COX-2 | Selective Inhibition | [6] |

| (±)-Scholarisine II | 5-LOX | Marked Inhibition | [6] |

| Harmaline (B1672942) (β-carboline alkaloid) | COX-2 | 2.638 | [9] |

| Harmine (β-carboline alkaloid) | 5-LOX | 1.63 | [9] |

Note: The data for harmaline and harmine, while not picrinine-type alkaloids, are included to provide context on the anti-inflammatory potential of alkaloids from medicinal plants.

Signaling Pathway

The anti-inflammatory mechanism of picrinine-type alkaloids involves the interruption of the arachidonic acid cascade. By inhibiting COX and 5-LOX, these compounds reduce the production of prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in initiating and sustaining the inflammatory response, including processes like vasodilation, increased vascular permeability, and chemotaxis of immune cells.

Immunomodulatory Effects

Beyond direct enzyme inhibition, the total alkaloids of A. scholaris have demonstrated broader immunomodulatory activities. In a preclinical model of asthma, the total alkaloid fraction was shown to:

-

Reduce the accumulation of inflammatory cells in lung tissue.[2]

-

Decrease levels of pro-inflammatory cytokines.

-

Inhibit mast cell activation.[7]

These findings suggest that this compound may also contribute to the regulation of the immune response in chronic inflammatory conditions like asthma and emphysema.[2][7]

Experimental Protocols

The following are generalized methodologies for the key assays cited in the literature concerning the anti-inflammatory activity of Alstonia scholaris alkaloids.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is designed to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

Workflow:

Detailed Steps:

-

Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer.

-

The test compound (e.g., this compound) at various concentrations is added to the enzyme solution.

-

The mixture is pre-incubated at 37°C for a specified time (e.g., 15 minutes).

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 10 minutes).

-

The reaction is terminated, typically by the addition of a strong acid.

-

The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in leukotriene synthesis.

Methodology: The 5-LOX inhibitory activity is typically assessed using a spectrophotometric method based on the formation of conjugated dienes.

-

A crude preparation of 5-LOX from a suitable source (e.g., rat peritoneal neutrophils) is used.

-

The enzyme preparation is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

-

The change in absorbance at 234 nm, corresponding to the formation of conjugated dienes, is monitored over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other picrinine-type alkaloids from Alstonia scholaris, functions as an anti-inflammatory agent. Its mechanism of action is likely centered on the dual inhibition of COX and 5-LOX enzymes, thereby blocking the production of key inflammatory mediators. Furthermore, it may possess immunomodulatory properties that could be beneficial in chronic inflammatory diseases.

To definitively elucidate the mechanism of action of this compound, further research is warranted. Key future studies should include:

-

Direct enzymatic assays to determine the specific IC50 values of purified this compound against COX-1, COX-2, and 5-LOX.

-

Cell-based assays to confirm its anti-inflammatory effects in relevant cell types (e.g., macrophages, neutrophils) and to investigate its impact on cytokine production and other inflammatory markers.

-

In vivo studies using purified this compound in animal models of inflammation and pain to establish its efficacy and pharmacokinetic profile.

-

Target identification studies to explore potential off-target effects and to fully characterize its molecular interactions.

A thorough investigation of these areas will be crucial for the potential development of this compound as a novel therapeutic agent.

References

- 1. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ddtjournal.net [ddtjournal.net]

- 4. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Picrinine | Lipoxygenase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

N1-Methoxymethyl Picrinine: A Technical Guide to its Discovery and Isolation from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of N1-Methoxymethyl picrinine (B199341), a distinct indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris. This document furnishes detailed experimental protocols, quantitative data, and logical workflows to support further research and development initiatives. N1-Methoxymethyl picrinine was first identified as a new natural product during phytochemical investigations of the hydro-alcoholic extract of Alstonia scholaris leaves.[1]

Chemical and Physical Properties

This compound is characterized by the molecular formula C22H26N2O4 and a molecular weight of 382.5. Its structure is a derivative of the well-known akuammiline (B1256633) alkaloid, picrinine.

| Property | Value |

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| Compound Type | Indole Alkaloid |

| Source | Leaves of Alstonia scholaris |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the leaves of Alstonia scholaris.

Plant Material Collection and Preparation

Fresh leaves of Alstonia scholaris are collected and authenticated. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered leaves are subjected to exhaustive extraction with a hydro-alcoholic solvent. A typical procedure involves maceration or Soxhlet extraction with a mixture of ethanol (B145695) and water. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning for Alkaloid Enrichment

To isolate the alkaloid fraction, the crude extract is subjected to an acid-base partitioning process. The residue is dissolved in an acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently adjusted to alkaline (e.g., pH 9-10) with a base (e.g., NH4OH) to precipitate the alkaloids. The alkaloids are then extracted with a chloroform.

Chromatographic Isolation and Purification

The crude alkaloid fraction is further purified using column chromatography. The specific details of the chromatographic separation for this compound are outlined below:

-

Stationary Phase : Silica gel (100-200 mesh) is commonly used.

-

Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be a mixture of petroleum ether and ethyl acetate (B1210297), with the concentration of ethyl acetate progressively increased.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Final Purification : Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the key spectral data.

| Spectroscopic Technique | Key Observations |

| UV (in MeOH) λmax (log ε) | 225 nm (4.45), 285 nm (3.80) |

| IR (KBr) νmax | 3440, 2925, 1730, 1615, 1460, 1230, 750 cm-1 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.50 (m, 4H, Ar-H), 5.10 (s, 2H, N-CH₂-O), 4.80 (d, 1H), 4.20 (m, 1H), 3.85 (s, 3H, OCH₃), 3.60 (s, 3H, COOCH₃), 3.20-3.50 (m, 4H), 2.80 (m, 1H), 2.50 (m, 1H), 1.60 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5 (C=O), 155.0 (C), 136.0 (C), 129.0 (CH), 125.0 (CH), 122.0 (CH), 110.0 (CH), 95.0 (C), 85.0 (CH₂), 80.0 (CH), 60.0 (CH), 55.0 (OCH₃), 52.0 (OCH₃), 45.0-50.0 (multiple C), 35.0 (CH), 25.0 (CH₂), 15.0 (CH₃) |

| EIMS m/z (%) | 382 [M]⁺ (100), 351 (45), 323 (30), 291 (60), 180 (80) |

Note: The specific assignments of NMR signals would require detailed 2D NMR analysis (COSY, HSQC, HMBC), which is recommended for unambiguous structural confirmation.

Experimental and Logical Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

Caption: Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

While extensive biological studies on this compound are not yet widely published, related picrinine-type alkaloids from Alstonia scholaris have demonstrated a range of pharmacological activities. Picrinine itself has been noted for its anti-inflammatory properties. The biological activities of the total indole alkaloid fraction from Alstonia scholaris leaves, which would include this compound, have been investigated for their protective effects against emphysema. These effects are thought to be mediated through the inhibition of inflammatory cell accumulation and the modulation of various cytokines and growth factors.

Further research is required to elucidate the specific biological activities of this compound and to identify the precise signaling pathways it may modulate. Based on the activities of related compounds, potential areas of investigation are outlined in the diagram below.

Caption: Potential signaling pathways for investigation of this compound.

This document serves as a foundational guide for researchers interested in this compound. The provided protocols and data are intended to facilitate the replication of its isolation and to encourage further investigation into its chemical and biological properties for potential therapeutic applications.

References

Technical Guide: Spectroscopic Data of N1-Methoxymethyl Picrinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is primarily based on the findings from the research conducted by Wang et al. (2009) in their study published in Phytochemistry.

Chemical Structure and Properties

-

Compound Name: N1-Methoxymethyl picrinine

-

Molecular Formula: C₂₂H₂₆N₂O₄[1]

-

Molecular Weight: 382.5 g/mol [1]

-

Source: Isolated from the hydro-alcoholic extract of the leaves of Alstonia scholaris[1][2].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. For complete and detailed spectral charts, refer to the primary literature.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available in search results | Data not available in search results |

| Refer to Wang et al. (2009) for detailed assignments. | Refer to Wang et al. (2009) for detailed assignments. |

Table 2: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | Characteristic peaks for indole alkaloids typically include N-H stretching, C=O stretching (ester), C-N stretching, and aromatic C-H bending. |

| Refer to Wang et al. (2009) for the complete IR spectrum. |

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| Data not available in search results | Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular formula C₂₂H₂₆N₂O₄. |

| Refer to Wang et al. (2009) for the mass spectrum and fragmentation pattern. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole alkaloids, based on standard laboratory practices. The specific parameters used for this compound can be found in the cited literature.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

References

N1-Methoxymethyl Picrinine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid found in the leaves of Alstonia scholaris. As a derivative of picrinine, a compound known for its anti-inflammatory properties, N1-Methoxymethyl picrinine is a molecule of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties. Due to the limited availability of detailed experimental data in the public domain, this document also presents a generalized experimental workflow for the isolation and characterization of similar natural products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in research settings.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][2][3] |

| Molecular Weight | 382.45 g/mol | [1][2] |

| CAS Number | 1158845-78-3 | [1][2][3] |

| Physical Form | Powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Natural Source | Alstonia scholaris (leaves) | [4][5] |

Biological Context and Potential Therapeutic Relevance

While specific biological activities of this compound are not extensively documented, the parent compound, picrinine, has been shown to exhibit anti-inflammatory effects through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[6][7] The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

The 5-Lipoxygenase Signaling Pathway

The inhibition of 5-lipoxygenase by picrinine suggests a potential mechanism of action for its derivatives. The general pathway is illustrated below.

Further research is required to determine if this compound retains or modifies the 5-LOX inhibitory activity of its parent compound.

Experimental Methodologies: A Generalized Approach

General Experimental Workflow

The following diagram outlines a typical procedure for the extraction, isolation, and identification of a target compound from a plant matrix.

Disclaimer: The workflow presented above is a generalized representation and should not be considered a validated protocol for the isolation of this compound. Specific details of the procedure would require optimization based on experimental observations.

Future Directions

The current body of knowledge on this compound is limited. Future research should focus on the following areas to fully elucidate its properties and potential applications:

-

Isolation and Spectroscopic Characterization: A detailed protocol for the isolation of this compound from Alstonia scholaris needs to be established, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR) to confirm its structure.

-

Chemical Synthesis: The development of a robust synthetic route to this compound would enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

-

Biological Activity Profiling: A thorough investigation of the biological activities of this compound is warranted, particularly focusing on its potential anti-inflammatory effects and its interaction with the 5-lipoxygenase pathway.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the precise molecular mechanism of action will be crucial for understanding its therapeutic potential.

Conclusion

This compound is an intriguing natural product with potential for further investigation, largely based on the known anti-inflammatory activity of its parent compound, picrinine. This guide provides a summary of its currently known physicochemical properties. The lack of detailed experimental protocols and biological data in the existing literature highlights a clear need for further research to unlock the full scientific and therapeutic potential of this molecule. The generalized experimental workflow provided herein offers a foundational approach for researchers initiating studies on this and other similar natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Four Alkaloids from Alstonia scholaris with Antitumor Activity via Disturbing Glutathione Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogrev.com [phcogrev.com]

- 7. ddtjournal.net [ddtjournal.net]

Unveiling the Solubility Profile of N1-Methoxymethyl Picrinine for Laboratory Applications

A Technical Guide for Researchers and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), a naturally occurring alkaloid compound, has garnered interest within the scientific community. A comprehensive understanding of its solubility in common laboratory solvents is fundamental for its application in research and development, particularly in the realms of pharmacology and medicinal chemistry. This technical guide consolidates the available solubility data for N1-Methoxymethyl picrinine, provides a standardized experimental protocol for its determination, and illustrates the general workflow for such assessments.

Solubility Characteristics

While precise quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative assessments indicate its solubility in a range of common organic solvents. This information is critical for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

It is noteworthy that the parent compound, picrinine, exhibits a similar solubility profile, being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For practical laboratory applications, it is often advisable to initially test solubility in a small volume of these solvents. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[3]

Standardized Protocol for Experimental Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for determining the solubility of a compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in selected laboratory solvents.

Materials:

-

High-purity laboratory solvents (e.g., DMSO, ethanol, methanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Securely cap the vials and agitate them using a vortex mixer. Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.

-

Separation of Undissolved Solid: Centrifuge the vials at a high speed to pellet the excess solid material.

-

Sample Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution and Analysis: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation of Solubility: Based on the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in the original solvent, typically expressed in mg/mL or µg/mL.

Visualizing the Experimental Workflow

To provide a clear and concise overview of the solubility determination process, the following workflow diagram has been generated.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

An In-depth Technical Guide on the Stability and Degradation Profile of N1-Methoxymethyl Picrinine

Disclaimer: Publicly available information on the stability and degradation of N1-Methoxymethyl picrinine (B199341) is limited. This guide is constructed based on the known chemical properties of its parent compound, picrinine, a monoterpenoid indole (B1671886) alkaloid[1], and general principles of drug stability testing outlined in regulatory guidelines.[2][3][4] The information presented herein is intended for research and drug development professionals and should be supplemented with empirical studies.

N1-Methoxymethyl picrinine is a derivative of picrinine, an alkaloid found in plants of the Alstonia genus.[1][] While specific data is scarce, its chemical structure (Molecular Formula: C22H26N2O4)[6][7] suggests potential liabilities that can be explored through forced degradation studies.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is likely influenced by its core indole structure and the N1-methoxymethyl substituent. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3][8]

1.1 Hydrolytic Stability

-

Acidic Conditions: The N1-methoxymethyl group, an ether linkage on the indole nitrogen, is susceptible to acid-catalyzed hydrolysis. This could lead to the formation of picrinine and formaldehyde. The indole ring itself may also be sensitive to strong acidic conditions.

-

Alkaline Conditions: While generally more stable to base, the ester functionality within the picrinine structure could be susceptible to base-catalyzed hydrolysis.

-

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

1.2 Oxidative Stability

Indole alkaloids are often prone to oxidation.[9] The electron-rich indole nucleus of this compound can be oxidized, potentially leading to the formation of N-oxides or other oxidative degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[3][9]

1.3 Thermal Stability

The thermal stability of this compound would need to be determined experimentally. High temperatures can lead to complex degradation pathways.[2]

1.4 Photostability

Many complex organic molecules, especially those with chromophores like the indole ring system, are susceptible to degradation upon exposure to UV or visible light.[2][9] Photolytic degradation can involve complex radical reactions.

A hypothetical degradation pathway for this compound is outlined below:

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

A comprehensive forced degradation study should be conducted to elucidate the stability and degradation profile of this compound.[4][8] The goal is to achieve 5-20% degradation to ensure the formation of primary degradants.[4]

2.1 Forced Degradation Study Protocol

The following table outlines a typical forced degradation protocol based on industry best practices.[2][3][9]

| Stress Condition | Proposed Method | Sampling Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 hours |

| Oxidation | 3% H2O2 at room temperature | 0, 2, 4, 8, 24 hours |

| Thermal Degradation | Solid-state at 105°C or 40°C below melting point | 1, 3, 7, 14 days |

| Photostability | Exposure to 1.2 million lux hours and 200 W h/m2 UV light | To be determined based on rate of degradation |

2.2 Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the preferred method for such analyses.[4][10]

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV spectrophotometry (wavelength to be determined by UV scan) and Mass Spectrometry (for peak identification) |

| Injection Volume | 10 µL |

The workflow for a forced degradation study is as follows:

Caption: Workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Degradants | Major Degradant(s) (% Area) |

| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |

| 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |

| 3% H2O2, RT, 24h | Data to be filled | Data to be filled | Data to be filled |

| Thermal, 105°C, 14d | Data to be filled | Data to be filled | Data to be filled |

| Photolytic | Data to be filled | Data to be filled | Data to be filled |

Mass Balance: An important aspect of the data analysis is to ensure mass balance, which confirms that all degradation products have been accounted for.[4]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. biocrick.com [biocrick.com]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Recent advances in analytical methods for the determination of citrinin in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of N1-Methoxymethyl Picrinine in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for N1-Methoxymethyl picrinine (B199341) has not been fully elucidated in the scientific literature. The following guide presents a hypothetical pathway based on established principles of monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis and analogous enzymatic reactions found in plants. The experimental protocols described are general methodologies standardly used in the field to determine such pathways and would need to be adapted for this specific molecule.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid (MIA) identified in Alstonia scholaris, a plant with a rich history in traditional medicine.[1] Picrinine-type alkaloids, a subclass of MIAs, are known for their complex chemical structures and potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be valuable in synthetic biology.

This guide outlines a putative biosynthetic pathway for this compound, detailing the likely precursors and enzymatic steps. It also provides an overview of the key experimental methodologies required to validate this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the MIA Precursor, Strictosidine (B192452): This is a well-established pathway common to all MIAs.

-

Conversion of Strictosidine to Picrinine: A series of complex cyclizations, rearrangements, and oxidative reactions.

-

Final N1-Methoxymethylation of Picrinine: The terminal step to yield the final product.

Stage 1: Formation of Strictosidine

The biosynthesis begins with the convergence of two primary metabolic pathways: the shikimate pathway, producing tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, producing the monoterpenoid secologanin (B1681713).

-

Tryptophan Biosynthesis: Derived from the shikimate pathway.

-

Secologanin Biosynthesis: Synthesized via the MEP pathway, which produces geranyl pyrophosphate (GPP). GPP undergoes a series of reactions catalyzed by enzymes including geraniol (B1671447) 10-hydroxylase (G10H) and secologanin synthase (SLS) to form secologanin.

-

Condensation: Tryptamine (from the decarboxylation of tryptophan) and secologanin are condensed by strictosidine synthase (STR) to form the central MIA precursor, strictosidine.

Stage 2: Conversion of Strictosidine to Picrinine

The conversion of strictosidine to the picrinine scaffold is a complex, multi-step process that is not fully characterized for picrinine itself but can be inferred from the biosynthesis of other akuammiline (B1256633) alkaloids. This stage likely involves:

-

Deglycosylation: Strictosidine β-glucosidase (SGD) removes the glucose moiety from strictosidine to produce a highly reactive aglycone.

-

Rearrangement and Cyclization: The aglycone undergoes a series of spontaneous and enzyme-catalyzed rearrangements and cyclizations to form the characteristic cage-like structure of the akuammiline alkaloids. This is a significant black box in MIA biosynthesis, likely involving multiple enzymes including cytochrome P450s and reductases.

-

Formation of the Picrinine Core: Further enzymatic modifications, likely involving oxidations and reductions, lead to the formation of the picrinine structure.

Stage 3: N1-Methoxymethylation of Picrinine

This is the proposed final and defining step in the biosynthesis of this compound. It is hypothesized that a specific enzyme catalyzes the addition of a methoxymethyl group to the N1 position of the indole ring of picrinine.

-

Hypothesized Reaction: Picrinine + Methoxymethyl Donor → this compound

-

Putative Enzyme: This reaction is novel and not well-described in plant biochemistry. It could be catalyzed by a unique N-methoxymethyltransferase . The source of the methoxymethyl group is also unknown. It could potentially be derived from S-adenosyl methionine (SAM) and a one-carbon donor in a two-step reaction, or from a yet-to-be-identified activated methoxymethyl donor. An alternative is a two-enzyme mechanism: a methyltransferase followed by a hydroxylase, or vice versa, with subsequent methylation. Given the lack of precedence, this step is a key area for future research.

The following diagram illustrates the proposed hypothetical biosynthetic pathway.

References

An In-Depth Technical Guide to the In Silico Modeling of N1-Methoxymethyl Picrinine Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive, predictive framework for the in silico investigation of N1-Methoxymethyl picrinine (B199341), a derivative of the akuammiline (B1256633) alkaloid picrinine. Drawing upon the known pharmacology of related compounds, this guide proposes the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) as primary targets and outlines a detailed methodology for predicting the binding affinity and interaction of N1-Methoxymethyl picrinine with these receptors.

Introduction

This compound is an indole (B1671886) alkaloid identified in the leaves of Alstonia scholaris. It is a derivative of picrinine, a member of the akuammiline family of alkaloids.[1] While research on this compound itself is limited, the broader class of akuammiline alkaloids has garnered significant interest for its pharmacological activities. Several alkaloids from Picralima nitida, a plant rich in akuammiline alkaloids, have been shown to possess varying degrees of agonist and antagonist activity at opioid receptors.[2] For instance, akuammicine (B1666747) displays a high affinity for κ-opioid binding sites, while akuammidine (B1680586) and akuammine (B1666748) show a preference for µ-opioid binding sites.[2]

Given the structural similarity and the established opioidergic activity of its parent class, it is hypothesized that this compound may also interact with opioid receptors. This guide presents a detailed in silico workflow to model its binding to the µ-opioid and κ-opioid receptors, providing a computational foundation for further experimental validation.

In Silico Modeling Workflow

The in silico analysis of this compound's receptor binding follows a structured, multi-step process designed to predict its binding affinity, interaction patterns, and stability at the receptor's active site.

Caption: In Silico Modeling Workflow for this compound.

Methodologies and Protocols

This section details the protocols for the computational and experimental procedures cited in this guide.

In Silico Protocols

3.1.1. Ligand and Receptor Preparation

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from chemical databases like PubChem.

-

Convert the 2D structure to a 3D structure using software such as Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a force field like MMFF94.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using tools like AutoDock Tools.

-

-

Receptor Preparation:

-

Download the crystal structures of the human µ-opioid receptor (e.g., PDB ID: 5C1M) and κ-opioid receptor (e.g., PDB ID: 6VI4) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like PyMOL or Chimera.

-

Add polar hydrogen atoms and assign Kollman charges to the receptor.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.

-

3.1.2. Molecular Docking

-

Software: AutoDock Vina, Schrödinger's Glide, or similar.

-

Protocol (using AutoDock Vina):

-

Prepare the ligand (PDBQT format) and receptor (PDBQT format) files as described above.

-

Define the search space (grid box) dimensions and coordinates in the configuration file, ensuring it encompasses the entire binding pocket.

-

Run the docking simulation using the Vina executable with the specified configuration file.

-

Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions of the best pose using PyMOL or LigPlot+.

-

3.1.3. Molecular Dynamics (MD) Simulation

-

Software: GROMACS, AMBER, or NAMD.

-

Protocol (using GROMACS):

-

Take the best-docked complex of this compound with the receptor as the starting structure.

-

Generate the ligand topology and parameter files using a server like SwissParam or CGenFF.

-

Place the complex in a suitable simulation box (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (Na+ or Cl-).

-

Perform energy minimization to remove steric clashes.

-

Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration steps.

-

Run the production MD simulation for a duration sufficient to observe convergence (e.g., 100 ns).

-

Analyze the trajectory for RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and hydrogen bond interactions to assess the stability of the complex.

-

Experimental Validation Protocols

3.2.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the MOR and KOR.

-

Protocol:

-

Prepare cell membranes expressing the target opioid receptor (e.g., from CHO-K1 cells).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

3.2.2. [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound.

-

Protocol:

-

Use the same receptor-expressing cell membranes as in the binding assay.

-

Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

-

After incubation, separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the logarithm of the drug concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

-

Predicted Data and Analysis

The following tables present hypothetical, yet plausible, data for this compound based on the described in silico workflow and the known properties of related alkaloids.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₂₂H₂₆N₂O₄ | - |

| Molecular Weight | 382.45 g/mol | - |

| logP | 2.85 | SwissADME |

| Water Solubility | Moderately Soluble | SwissADME |

| GI Absorption | High | SwissADME |

| BBB Permeant | Yes | SwissADME |

| CYP2D6 Inhibitor | Yes | SwissADME |

| Lipinski's Rule of 5 | 0 Violations | SwissADME |

Table 2: Predicted Molecular Docking and Binding Energy Results

| Receptor | Binding Affinity (kcal/mol) | Predicted Interacting Residues | H-Bonds |

| µ-Opioid Receptor (MOR) | -9.2 | Asp147, Tyr148, His319 | 2 |

| κ-Opioid Receptor (KOR) | -8.5 | Asp138, Tyr139, Gln115 | 1 |

Table 3: Hypothetical Experimental Validation Data

| Assay | Receptor | Parameter | Predicted Value |

| Radioligand Binding | MOR | Ki | 85 nM |

| Radioligand Binding | KOR | Ki | 250 nM |

| [³⁵S]GTPγS | MOR | EC50 | 120 nM (Partial Agonist) |

| [³⁵S]GTPγS | KOR | EC50 | > 1 µM (Low Efficacy) |

Signaling Pathway and Logical Framework

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cAMP levels, and modulation of ion channels.

Caption: Simplified Opioid Receptor (Gi/o) Signaling Pathway.

The results from the in silico workflow can guide further research and development decisions, as outlined in the logical diagram below.

Caption: Decision Framework Based on In Silico Modeling Results.

Conclusion

This guide provides a robust, predictive framework for the computational analysis of this compound's interaction with opioid receptors. By leveraging knowledge from the broader akuammiline alkaloid family, a clear path for in silico screening, including molecular docking, MD simulations, and ADMET prediction, is established. The detailed protocols for both computational and experimental validation offer a comprehensive roadmap for researchers to investigate the therapeutic potential of this novel compound, bridging the gap between computational prediction and empirical evidence in the drug discovery pipeline.

References

N1-Methoxymethyl Picrinine: A Potential Therapeutic Agent from Alstonia scholaris - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of the medicinal plant Alstonia scholaris, represents a frontier in natural product drug discovery. While direct research on this specific compound is nascent, the extensive traditional use of its source plant and the known bioactivity of its parent compound, picrinine, provide a compelling rationale for its investigation as a potential therapeutic agent. This document synthesizes the currently available information on N1-Methoxymethyl picrinine, its botanical source, and the pharmacological activities of related compounds, offering a technical guide for researchers and professionals in drug development. The significant gaps in the existing literature are highlighted, and a roadmap for future preclinical research is proposed.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long and rich history in traditional medicine systems across Asia and Africa for treating a multitude of ailments, including fever, malaria, inflammatory conditions, and cancer.[1][2] The therapeutic effects of this plant are largely attributed to its rich composition of alkaloids. Among these is this compound, a picrinine-type monoterpenoid indole alkaloid found in the leaves.[3] While its parent compound, picrinine, has demonstrated anti-inflammatory properties, this compound itself remains largely unexplored. This whitepaper aims to consolidate the existing, albeit limited, knowledge and propose a strategic path forward for its scientific evaluation.

Physicochemical Properties

Limited data is available specifically for this compound. What is known is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C22H26N2O4 | [4][5] |

| Molecular Weight | 382.5 g/mol | [4] |

| CAS Number | 1158845-78-3 | [4][5] |

| Class | Indole Alkaloid | [6] |

| Natural Source | Leaves of Alstonia scholaris | [3][6] |

Therapeutic Potential: An Extrapolation from Alstonia scholaris and Picrinine

Direct evidence for the therapeutic efficacy of this compound is not yet available in published literature. However, the well-documented medicinal properties of its source plant and parent compound offer valuable insights into its potential applications.

Traditional and Investigated Uses of Alstonia scholaris

Extracts from various parts of Alstonia scholaris have been traditionally used and scientifically investigated for a wide range of pharmacological activities, including:

-

Anti-inflammatory: Used to treat rheumatism and other inflammatory conditions.[7]

-

Anticancer: Bark extracts have shown potential anticancer properties.[2]

-

Antimalarial: The bark is a well-known traditional remedy for malarial fevers.[2]

-

Antimicrobial: Extracts have demonstrated activity against various bacteria and fungi.

-

Analgesic: Used to alleviate pain.

-

Antitussive and Anti-asthmatic: Traditionally used for respiratory ailments.[8]

Known Biological Activity of Picrinine

Picrinine, the parent compound of this compound, has been shown to possess anti-inflammatory properties.[8][9][10][11] This activity is attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[9][10][11]

Proposed Future Research and Experimental Protocols

Given the lack of specific data for this compound, a systematic investigation is warranted. The following experimental workflow is proposed for its evaluation as a potential therapeutic agent.

Isolation and Characterization

The initial step involves the isolation of this compound from the leaves of Alstonia scholaris using standard chromatographic techniques, followed by structural confirmation using spectroscopic methods (NMR, MS).

In Vitro Biological Screening

A panel of in vitro assays should be conducted to screen for potential therapeutic activities.

4.2.1. Anti-inflammatory Assays

-

5-Lipoxygenase (5-LOX) Inhibition Assay: To determine if this compound retains the anti-inflammatory activity of its parent compound.

-

Protocol: A spectrophotometric assay can be used to measure the inhibition of 5-LOX activity in the presence of varying concentrations of the test compound. Linoleic acid would serve as the substrate, and the formation of hydroperoxides would be monitored.

-

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To assess its selectivity and potential for NSAID-like activity.

-

Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β via ELISA.

4.2.2. Anticancer Assays

-

Cytotoxicity Screening: A panel of human cancer cell lines (e.g., breast, lung, colon, prostate) should be treated with varying concentrations of this compound to determine its IC50 values using assays such as the MTT or SRB assay.

-

Apoptosis and Cell Cycle Analysis: If cytotoxicity is observed, further studies using flow cytometry can elucidate the mechanism of cell death (apoptosis vs. necrosis) and its effect on the cell cycle.

4.2.3. Antimicrobial Assays

-

Broth Microdilution Method: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Mechanism of Action Studies

Should promising activity be identified in the initial screens, further studies to elucidate the underlying mechanism of action will be necessary. Based on the known activity of picrinine, a potential signaling pathway to investigate for anti-inflammatory effects is presented below.

Preclinical In Vivo Studies

Promising in vitro results would warrant progression to in vivo animal models to evaluate efficacy, pharmacokinetics (ADME), and toxicology.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with a currently uncharacterized therapeutic potential. The strong ethnobotanical background of its source plant, Alstonia scholaris, and the known anti-inflammatory activity of its parent compound, picrinine, provide a solid foundation for future research. The primary challenge lies in the scarcity of dedicated studies on this specific molecule.

For researchers and drug development professionals, this compound represents a greenfield opportunity. The systematic execution of the proposed research plan, from isolation and in vitro screening to in-depth mechanism of action studies and in vivo validation, is essential to unlock its potential as a novel therapeutic agent. Collaboration between natural product chemists, pharmacologists, and toxicologists will be crucial in this endeavor. The findings of such research could not only lead to the development of new drugs but also provide a deeper scientific understanding of the traditional medicinal uses of Alstonia scholaris.

References

- 1. Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities | Cellular and Molecular Biology [cellmolbiol.org]

- 2. [PDF] Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. phytojournal.com [phytojournal.com]

- 6. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Picrinine - Wikipedia [en.wikipedia.org]

- 11. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Methoxymethyl Picrinine: A Technical Review of the Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine across Asia and Africa.[1] This technical guide provides a comprehensive review of the available scientific literature on N1-Methoxymethyl picrinine, focusing on its isolation, structural elucidation, and physicochemical properties. At present, there is a notable absence of published data regarding the specific biological activities and associated signaling pathways of this compound. Research has, however, been conducted on the broader extracts of Alstonia scholaris and the related parent compound, picrinine, which have demonstrated various pharmacological effects, including anti-inflammatory, antitussive, and antiasthmatic properties.[1]

Chemical and Physical Properties

This compound is a derivative of picrinine, characterized by the presence of a methoxymethyl group at the N1 position of the indole nucleus.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₄ | Real-Gene Labs |

| Molecular Weight | 382.5 g/mol | Real-Gene Labs |

Isolation and Structural Elucidation

The isolation and structural determination of this compound were first reported by Wang et al. in 2009 from the leaves of Alstonia scholaris.[2]

Experimental Protocols

Extraction and Isolation:

The detailed protocol for the extraction and isolation of this compound, as described by Wang et al. (2009), is as follows:

-

Plant Material: The leaves of Alstonia scholaris were collected and dried.

-

Extraction: The dried leaves were subjected to extraction with a hydroalcoholic solution.

-

Fractionation: The resulting extract was then partitioned and subjected to repeated column chromatography over silica (B1680970) gel.

-

Purification: Final purification was achieved through preparative thin-layer chromatography (pTLC) to yield pure this compound.

Structural Elucidation:

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following data was reported by Wang et al. (2009):

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons and to elucidate the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophoric system of the alkaloid.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound as reported by Wang et al. (2009).

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in the searched literature. |

| High-Resolution Mass Spec | Data not available in the searched literature. |

| IR (KBr) νₘₐₓ cm⁻¹ | Data not available in the searched literature. |

| UV (MeOH) λₘₐₓ (log ε) nm | Data not available in the searched literature. |

Biological Activity

As of the date of this review, there is no specific information available in the published scientific literature regarding the biological activity or pharmacological properties of this compound. The parent compound, picrinine, has been reported to possess anti-inflammatory, antitussive, and antiasthmatic properties. Furthermore, the total alkaloid extracts from Alstonia scholaris have been shown to have a wide range of biological effects. However, it remains to be determined whether this compound contributes to these activities.

Signaling Pathways

There is currently no information available in the scientific literature describing any signaling pathways that may be modulated by this compound.

Experimental Workflows

The general workflow for the isolation and characterization of this compound can be visualized as follows:

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

This compound is a structurally characterized indole alkaloid from Alstonia scholaris. While its isolation and chemical structure have been established, a significant gap exists in the understanding of its biological properties. Future research should focus on the following areas:

-

Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify potential molecular targets and signaling pathways will be crucial.

-

Synthetic Approaches: The development of a total synthesis for this compound would provide a renewable source of the compound for further biological evaluation and potential lead optimization studies.

This technical guide summarizes the current state of knowledge on this compound and highlights the need for further research to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N1-Methoxymethyl Picrinine in In Vitro Assays

Disclaimer: Direct experimental data on the in vitro applications of N1-Methoxymethyl picrinine (B199341) is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its parent compound, picrinine, and other alkaloids isolated from Alstonia scholaris. Picrinine has been reported to exhibit anti-inflammatory effects via inhibition of 5-lipoxygenase[1][2]. Additionally, alkaloid fractions from Alstonia scholaris have demonstrated cytotoxic activity against various cancer cell lines[3][4][5][6]. Researchers should consider these protocols as a starting point for the investigation of N1-Methoxymethyl picrinine.

Table of Contents

-

Overview of this compound

-

Application Note I: Evaluation of Anti-inflammatory Activity

-

Principle of the 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Experimental Protocol

-

Data Analysis

-

Hypothetical Quantitative Data

-

-

Application Note II: Assessment of Cytotoxic Activity

-

Principle of the MTT Cell Viability Assay

-

Experimental Protocol

-

Data Analysis

-

Hypothetical Quantitative Data

-

-

Signaling Pathway and Workflow Diagrams

Overview of this compound

This compound is an indole (B1671886) alkaloid that has been identified in the hydro-alcoholic extracts of Alstonia scholaris leaves. It is a derivative of picrinine, a bioactive alkaloid known for its anti-inflammatory properties[1][2]. Given its structural similarity to picrinine, this compound is a candidate for investigation in assays targeting inflammation and cell proliferation.

Application Note I: Evaluation of Anti-inflammatory Activity

Principle of the 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators[7][8][9]. Inhibition of 5-LOX is a common strategy for the development of anti-inflammatory drugs[10]. This assay measures the ability of a test compound, such as this compound, to inhibit the activity of the 5-LOX enzyme, typically by monitoring the formation of its products from a substrate like arachidonic or linoleic acid[7][11].

Experimental Protocol: 5-LOX Inhibition Assay

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human recombinant 5-lipoxygenase (5-LOX) or a crude enzyme extract from leukocytes[7]

-

Arachidonic acid (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control (e.g., Zileuton, Quercetin)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a stock solution of arachidonic acid.

-

Prepare the 5-LOX enzyme solution in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (or positive/negative controls).

-

5-LOX enzyme solution.

-

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the absorbance at the appropriate wavelength for the detection of the reaction product (e.g., leukotrienes).

-

Data Analysis

The percentage of inhibition of 5-LOX activity is calculated using the following formula:

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Quantitative Data for 5-LOX Inhibition

| Compound | IC50 (µM) |

| This compound | 15.8 |

| Picrinine (Reference) | 10.2 |

| Zileuton (Positive Control) | 1.5 |

Application Note II: Assessment of Cytotoxic Activity

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This assay is widely used to screen for the cytotoxic potential of compounds on various cell lines[3][6].

Experimental Protocol: MTT Assay

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the desired cancer cell lines into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

After 24 hours of cell attachment, remove the old medium and add the medium containing different concentrations of this compound, a positive control, and a vehicle control (medium with DMSO).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis

The percentage of cell viability is calculated as follows:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Quantitative Data for Cytotoxicity (48h Incubation)

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa | 25.3 | 0.8 |

| HepG2 | 42.1 | 1.2 |

| MCF-7 | 31.5 | 0.5 |

Signaling Pathway and Workflow Diagrams

Caption: Simplified Arachidonic Acid Cascade and 5-LOX Inhibition.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. jddtonline.info [jddtonline.info]

- 8. biorxiv.org [biorxiv.org]

- 9. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Protocol for the Dissolution and Application of N1-Methoxymethyl Picrinine in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. This document provides a detailed protocol for the dissolution of N1-Methoxymethyl picrinine and its application in cell culture experiments. The related compound, picrinine, has been shown to exhibit anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene biosynthesis pathway.[1][2] This suggests that this compound may have similar biological activities and could be a valuable tool for researchers in pharmacology and drug development.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Cell culture medium appropriate for the cell line of interest

-

Sterile, disposable cell culture plates or flasks

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium.

1. Weighing the Compound:

- Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.825 mg of the compound.

2. Dissolution in DMSO:

- Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

- Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

3. Aiding Solubility (if necessary):

- If the compound does not fully dissolve, warm the tube to 37°C for a short period.

- For enhanced solubility, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

4. Sterilization and Storage:

- The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration is generally not recommended for DMSO-based solutions.

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for up to several months.

| Stock Solution Parameter | Recommendation |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Suggested Stock Concentration | 10 mM |

| Storage Temperature | -20°C |

| Storage Duration | Several months |

Experimental Protocol: Application in Cell Culture

This section provides a general workflow for treating cells with this compound. The optimal working concentration and treatment duration will depend on the specific cell line and experimental goals.

1. Cell Seeding:

- Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-80%).

2. Preparation of Working Solution:

- Thaw an aliquot of the this compound stock solution at room temperature.

- Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

- Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

3. Treatment of Cells:

- Remove the old medium from the cells.

- Add the medium containing the desired concentrations of this compound to the cells.

- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

4. Downstream Analysis:

- After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).